molecular formula C16H17FN2OS B12234181 3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine

3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine

Cat. No.: B12234181
M. Wt: 304.4 g/mol
InChI Key: HLNLKMJZMSYKKZ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazole moiety.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: Various substitution reactions can occur, especially at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine
  • 3-(Bromomethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine
  • 3-(Hydroxymethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine

Uniqueness

The presence of the fluoromethyl group in 3-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine may confer unique properties, such as increased metabolic stability, enhanced binding affinity to targets, or improved pharmacokinetic profiles compared to its analogs.

Properties

Molecular Formula

C16H17FN2OS

Molecular Weight

304.4 g/mol

IUPAC Name

[3-(fluoromethyl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C16H17FN2OS/c17-9-12-5-4-8-19(10-12)16(20)14-11-21-15(18-14)13-6-2-1-3-7-13/h1-3,6-7,11-12H,4-5,8-10H2

InChI Key

HLNLKMJZMSYKKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)CF

Origin of Product

United States

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